N-FMOC-3-(triphenylmethyl)-L-histidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

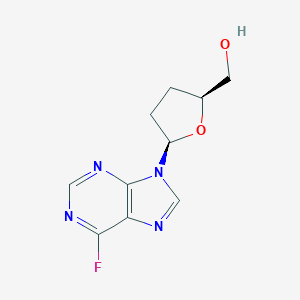

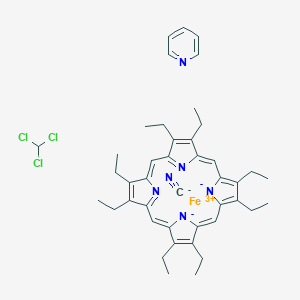

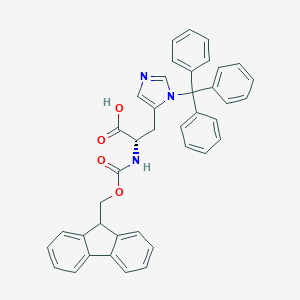

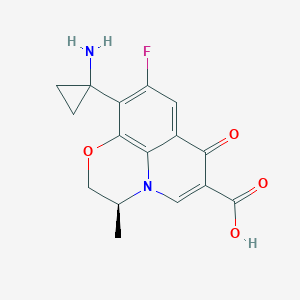

“N-FMOC-3-(triphenylmethyl)-L-histidine” is a type of amino acid derivative. It has the molecular formula C40H33N3O4 and a molecular weight of 619.71 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 40 carbon atoms, 33 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .Physical and Chemical Properties Analysis

“this compound” has a density of 1.24 g/cm3 . Its boiling point is 811.7ºC at 760 mmHg . The exact mass is 619.24700 .Applications De Recherche Scientifique

Peptide Synthesis and Racemization Prevention

N-FMOC-3-(triphenylmethyl)-L-histidine is utilized for its protective properties in peptide synthesis, specifically in the fluorenylmethyloxycarbonyl (Fmoc) strategy. It's integral in preventing the racemization of histidine residues during peptide coupling reactions. For example, the 4-methoxybenzyloxymethyl (MBom) group has been introduced at the Nπ-position of histidine to eliminate side-chain-induced racemization in Fmoc strategy, showcasing the critical role of specific protective groups in synthesizing peptides with high fidelity (Hibino & Nishiuchi, 2011).

Modification for Self-assembly and Biological Activity

The modification of peptides with bulky hydrophobic aromatic units, such as Fmoc, can dramatically affect their self-assembly and biological properties. For instance, the attachment of a bulky Fmoc group to L-carnosine leads to the formation of well-defined amyloid fibrils and alters the peptide's zinc-binding properties, which are essential for its biological roles. This demonstrates how chemical modifications can be used to tailor the physical and chemical properties of peptides for specific applications (Castelletto et al., 2011).

Application in Histidine Methylation Studies

This compound also facilitates the study of histidine methylation, a post-translational modification that affects protein function. The synthesis of N-α-Fmoc-N-τ-methyl-L-histidine, for instance, allows for the exploration of the effects of histidine methylation on peptide and protein interactions, providing insights into the molecular mechanisms underlying these modifications (Eifler et al., 2004).

Development of Triazole Phosphohistidine Analogues

The development of triazole phosphohistidine analogues compatible with the Fmoc strategy has significant implications for the study of histidine phosphorylation, a crucial post-translational modification in both bacterial signaling and potential eukaryotic processes. These analogues facilitate the generation of site-specific antibodies, highlighting the versatility of this compound in enabling the study of histidine-related modifications (McAllister & Webb, 2012).

Safety and Hazards

“N-FMOC-3-(triphenylmethyl)-L-histidine” is irritating to eyes, respiratory system, and skin . It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . In case of contact, immediately flush eyes or skin with plenty of water . If inhaled, remove from exposure and move to fresh air immediately .

Mécanisme D'action

Target of Action

N-FMOC-3-(triphenylmethyl)-L-histidine is a complex compound that is used in the field of organic chemical synthesis Similar fmoc-protected compounds have been used in the synthesis of peptides , suggesting that this compound may also target peptide structures.

Mode of Action

The mode of action of this compound involves the protection of amino groups during peptide synthesis . The Fmoc group serves as a protective group for the amino group, preventing it from reacting until the desired moment. This allows for controlled reactions during peptide synthesis .

Biochemical Pathways

Fmoc-protected compounds are generally used in the synthesis of peptides . These peptides can then participate in various biochemical pathways, depending on their specific structures and functions.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with protected amino groups . These peptides can then be used in further chemical reactions or biological studies.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is sensitive to moisture and heat . Therefore, it must be stored under recommended conditions to maintain its stability and efficacy .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-41-27-43(31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDUPKDPUSBXAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H33N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)

![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)